Okamurallene
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Overview
Description
Okamurallene is a halogenated C15 nonterpenoid bromoallene derived from the red alga Laurencia intricata . This compound is part of a unique class of marine natural products known for their complex structures and significant biological activities . The absolute stereochemistry of this compound and its related metabolites has been established through X-ray crystallographic analysis and chemical and spectral evidence .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the 1,2-elimination process, which is practical for obtaining halogenoallenes .
Industrial Production Methods: . Advances in marine biotechnology may facilitate more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Okamurallene undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of halogen atoms and the allene moiety in its structure.
Common Reagents and Conditions: Typical reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like sodium methoxide .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield epoxides, while reduction may produce alcohols .
Scientific Research Applications
Okamurallene has garnered significant interest in scientific research due to its unique structure and biological activities . Its applications span various fields:
Mechanism of Action
The mechanism by which okamurallene exerts its effects involves interactions with molecular targets and pathways within biological systems . Its halogenated structure allows it to interact with enzymes and proteins, potentially inhibiting their function . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may disrupt cellular processes by binding to specific receptors and enzymes .
Comparison with Similar Compounds
Okamurallene is part of a broader class of C15 acetogenins derived from the Laurencia complex . Similar compounds include:
Laurencin: Another halogenated C15 nonterpenoid with similar biological activities.
Obtusallene IV: A related compound from Laurencia obtusa with a similar allene moiety.
Maneonene: An enyne-containing compound from Laurencia obtusa.
What sets this compound apart is its unique stereochemistry and the presence of a bromoallene group, which contributes to its distinct chemical and biological properties .
Properties
CAS No. |
80539-33-9 |
---|---|
Molecular Formula |
C15H16Br2O3 |
Molecular Weight |
404.09 g/mol |
InChI |
InChI=1S/C15H16Br2O3/c1-7-12(18-7)9-6-10(9)13-15-14(20-13)11(17)5-8(19-15)3-2-4-16/h3-4,7-10,12-13,15H,5-6H2,1H3 |
InChI Key |
WXWHMKSLXWIAKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)C2CC2C3C4C(=C(CC(O4)C=C=CBr)Br)O3 |
Origin of Product |
United States |
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